2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
Description
Properties
CAS No. |
477331-32-1 |
|---|---|
Molecular Formula |
C27H20BrN5O2S |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C27H20BrN5O2S/c28-20-6-10-22(11-7-20)33-26(19-14-16-29-17-15-19)31-32-27(33)36-18-25(34)30-21-8-12-24(13-9-21)35-23-4-2-1-3-5-23/h1-17H,18H2,(H,30,34) |
InChI Key |
UKSLRYLOSGLUFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)C5=CC=NC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazole Core
The triazole scaffold is synthesized via cyclization of a thiosemicarbazide intermediate.
Example Reaction Pathway
-
Thiosemicarbazide Synthesis :
-
Cyclization :
Introduction of the Sulfanyl Group
The triazole-thiol is alkylated to form the sulfanyl-acetamide intermediate.
Example Reaction Pathway
-
Sulfanyl-Acetamide Formation :
Acetamide Coupling with 4-Phenoxyaniline
The sulfanyl-acetamide intermediate undergoes nucleophilic substitution with 4-phenoxyaniline.
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| Amidation | 4-Phenoxyaniline, DMF, room temperature (6–12 h) | 60–70% | Displacement of chloride by the amine. Purification via silica chromatography. |
Example Reaction Pathway
-
Final Coupling :
Optimization and Reaction Conditions
Critical parameters influencing yields include:
Analytical Characterization
Key spectroscopic data for the target compound:
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Antifungal Activity
Research has indicated that triazole derivatives exhibit significant antifungal properties. The compound has been studied for its effectiveness against various fungal strains, particularly those resistant to conventional treatments. In vitro studies have demonstrated its ability to inhibit fungal growth, suggesting potential as a new antifungal agent .
Anticancer Properties
The compound's structure is conducive to interactions with biological targets involved in cancer progression. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy . The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
Beyond antifungal effects, this compound has also been evaluated for its broader antimicrobial properties. Studies have reported activity against both Gram-positive and Gram-negative bacteria, indicating potential as a broad-spectrum antimicrobial agent .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes linked to disease processes. For instance, it has been tested for inhibition of certain kinases involved in cancer and inflammatory pathways, suggesting a dual role in both anticancer and anti-inflammatory therapies .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of 1,2,4-triazole-3-thiol acetamides, where structural variations in the triazole substituents and acetamide side chains influence physicochemical properties and bioactivity. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Electron-withdrawing groups (e.g., bromo, CF₃) on the phenyl ring enhance binding affinity to hydrophobic enzyme pockets, as observed in kinase inhibitors ().
Pharmacological Potential: Analogs with sulfamoyl () or ethoxy () substituents show improved solubility, critical for oral bioavailability. The 3-trifluoromethylphenyl analog () demonstrated moderate anti-inflammatory activity in preliminary assays, suggesting the target compound may share similar mechanisms.
Structural Insights: Crystallographic studies using SHELXL () on related compounds confirm planar triazole cores and non-covalent interactions (e.g., π-π stacking) between pyridinyl and aromatic substituents.
Biological Activity
The compound 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a complex organic molecule that belongs to the class of triazole derivatives. Its unique structure, featuring a triazole ring, bromophenyl group, pyridinyl group, and phenoxy moiety, positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
| Property | Details |
|---|---|
| Molecular Formula | C23H20BrN5O3S |
| Molecular Weight | 526.4 g/mol |
| IUPAC Name | 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide |
| CAS Number | 477329-69-4 |
Anticancer Activity
Research indicates that triazole derivatives often exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In studies, it demonstrated moderate to high cytotoxicity:
The mechanism of action is believed to involve the inhibition of specific enzymes or disruption of cellular signaling pathways critical for cancer cell proliferation.
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. Its structural components enhance its interaction with microbial targets:
- Antibacterial Activity : Exhibits effectiveness against various bacterial strains.
- Antifungal Activity : Demonstrated potential in inhibiting fungal growth.
In comparative studies with standard antibiotics, the compound's activity was noted to be comparable or superior against certain pathogens .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole ring is known to inhibit enzymes such as aromatase and others involved in cancer metabolism.
- Receptor Modulation : The compound may bind to receptors involved in cellular signaling, altering their activity and leading to changes in cell function.
- Cellular Signaling Interference : It can disrupt pathways that are crucial for cell survival and proliferation.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on Cancer Cell Lines : A study involving various cancer cell lines showed that the compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .
- Antimicrobial Efficacy Study : In a comparative study against common pathogens, the compound exhibited lower minimum inhibitory concentrations (MIC) compared to standard treatments, suggesting its potential as a new antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide, and how can reaction yields be improved?
- Methodology :
- Step 1 : Synthesize the 1,2,4-triazole-3-thiol intermediate by refluxing isonicotinohydrazide with iso-thiocyanatobenzene in ethanol, followed by NaOH/HCl treatment to precipitate the product .
- Step 2 : React the intermediate with 2-chloroacetonitrile in DMF under alkaline conditions to form the sulfanyl-acetamide backbone .
- Optimization : Use high-purity reagents, control reaction temperatures (70–80°C), and employ inert atmospheres to minimize side reactions. Monitor progress via TLC and purify via column chromatography .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodology :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify proton environments (e.g., pyridinyl protons at δ 8.5–8.7 ppm, bromophenyl protons at δ 7.3–7.6 ppm) .
- IR Spectroscopy : Confirm key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-C=S at ~650 cm⁻¹) .
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95%) .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
- Methodology :
- Antimicrobial Screening : Use agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Cytotoxicity Testing : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
- Methodology :
- Substituent Variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on antimicrobial potency .
- Triazole Ring Modifications : Introduce methyl or amino groups at position 4 of the triazole to improve target binding .
- Biological Testing : Compare IC₅₀ values across analogs using dose-response curves in enzyme inhibition assays (e.g., COX-2 or EGFR kinases) .
Q. What computational approaches are suitable for predicting this compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to the ATP-binding site of EGFR (PDB: 1M17). Focus on hydrogen bonding with pyridinyl N and hydrophobic interactions with bromophenyl .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .
- ADMET Prediction : Employ SwissADME to predict bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Q. How can contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy) be resolved?
- Methodology :
- Bioavailability Analysis : Measure plasma concentration profiles via LC-MS/MS in rodent models to identify pharmacokinetic bottlenecks (e.g., rapid clearance) .
- Metabolite Identification : Incubate the compound with liver microsomes and characterize metabolites using HR-MS .
- Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
